molecular formula C10H9O5- B1260561 4-[(2-Hydroxyethoxy)carbonyl]benzoate

4-[(2-Hydroxyethoxy)carbonyl]benzoate

Cat. No.: B1260561
M. Wt: 209.17 g/mol
InChI Key: BCBHDSLDGBIFIX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Hydroxyethoxy)carbonyl]benzoate, more commonly known as Mono(2-hydroxyethyl) terephthalate (MHET), is a critical organic compound with the molecular formula C 10 H 10 O 5 and a molecular weight of 210.18 g/mol . It is recognized as a fundamental intermediate in the enzymatic degradation and hydrolysis of poly(ethylene terephthalate) (PET), a ubiquitous thermoplastic polymer . As such, high-purity MHET is an essential standard and substrate for researchers focused on developing and characterizing novel PET-degrading enzymes, particularly in the burgeoning field of enzymatic plastic recycling . The primary research value of MHET lies in its role as the specific substrate for the enzyme mono(ethylene terephthalate) hydrolase (MHETase), classified under EC 3.1.1.102 . This enzymatic reaction, MHET + H 2 O → Terephthalate + Ethylene Glycol, is the second and final step in the complete biological depolymerization of PET by the bacterium Ideonella sakaiensis and other microbes . Researchers utilize this compound to study enzyme kinetics, mechanism of action, and to assess the efficiency of engineered hydrolases in breaking down PET waste . Its applications extend to metabolic pathway studies, specifically within the context of polycyclic aromatic hydrocarbon degradation and microbial metabolism in diverse environments . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9O5-

Molecular Weight

209.17 g/mol

IUPAC Name

4-(2-hydroxyethoxycarbonyl)benzoate

InChI

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1

InChI Key

BCBHDSLDGBIFIX-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCO

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches for 4-[(2-Hydroxyethoxy)carbonyl]benzoate and its Conjugate Acid

The chemical synthesis of this compound, also known as mono(2-hydroxyethyl) terephthalate (B1205515) (MHET), and its conjugate acid, 4-[(2-hydroxyethoxy)carbonyl]benzoic acid, can be achieved through several routes. These methods primarily involve reactions with terephthalic acid or its derivatives.

A primary method for synthesizing 4-[(2-hydroxyethoxy)carbonyl]benzoic acid and its subsequent ester is the direct esterification of terephthalic acid with ethylene (B1197577) glycol. This reaction is a fundamental step in the production of polyethylene (B3416737) terephthalate (PET). The process typically involves heating terephthalic acid and ethylene glycol at temperatures between 240°C and 260°C under pressure (300 to 500 kPa). researchgate.net This reaction can yield bis(2-hydroxyethyl) terephthalate (BHET) as the main product, with MHET as an intermediate. researchgate.netresearchgate.net

The reaction can also be performed with ethylene oxide and terephthalic acid. One patented method describes reacting ethylene oxide and terephthalic acid in a molar ratio of 2.5:1 to 3.5:1 in a solvent mixture of water and a diol co-solvent at a temperature not exceeding 150°C. This process boasts a high conversion rate of terephthalic acid (over 90%) and low formation of MHET as a byproduct. google.com Another approach involves the esterification of terephthalic acid with aqueous ethylene glycol at temperatures of 200 to 280°C under pressure, with a specific molar ratio of water to ethylene glycol to minimize the formation of ether impurities. google.com

The glycolysis of PET, which is its depolymerization using ethylene glycol, also yields BHET and MHET. acs.orgbham.ac.uk This chemical recycling method provides a route to obtain these monomers from waste plastic. acs.org

Another significant synthetic route is the transesterification of dimethyl terephthalate (DMT) with ethylene glycol. researchgate.netpolimi.it This process is often preferred due to the easier purification of DMT compared to terephthalic acid. researchgate.net The reaction is typically carried out at temperatures between 180°C and 210°C and a pressure of 100 kPa, yielding BHET and methanol as a byproduct. researchgate.netpolimi.it Solid acid catalysts, such as SO42-/TiO2, can be used to facilitate the transesterification of high-purity DMT obtained from depolymerized PET waste with ethylene glycol to produce BHET. google.com

General esterification methods for benzoic acid and its derivatives can also be applied. These methods often involve reacting the benzoic acid with an alcohol in the presence of a catalyst. For instance, benzoic acid can be esterified with various alcohols in the presence of metal-containing catalysts, such as titanium compounds, in an aromatic solvent with a stepwise increase in temperature. google.com Kinetic studies of benzoic acid esterification with alcohols like 1-butyl alcohol have been conducted to understand the reaction rates and equilibrium constants. dnu.dp.ua

Biosynthesis and Enzymatic Formation Pathways

While chemical synthesis provides established routes to this compound, biological pathways, particularly through the enzymatic degradation of plastics, are an area of intense research.

The enzymatic hydrolysis of PET is a key biological process that generates this compound (MHET). researchgate.net This process offers an environmentally friendly alternative to chemical recycling methods for breaking down PET waste. researchgate.net Several microorganisms have been identified that produce enzymes capable of depolymerizing PET. nih.gov

A pivotal enzyme in the biodegradation of PET is PET hydrolase, commonly known as PETase. nih.gov Discovered in the bacterium Ideonella sakaiensis 201-F6, PETase can hydrolyze the ester bonds of PET, primarily producing MHET. nih.govwikipedia.org The enzyme can also generate smaller amounts of BHET and terephthalic acid (TPA) as byproducts. nih.govmdpi.com PETase is notable for its ability to degrade PET at ambient temperatures, unlike many other hydrolases that require higher temperatures. nih.gov

PETase belongs to the α/β-hydrolase family, which also includes cutinases, lipases, and esterases, some of which also exhibit PET-degrading activity. nih.govfrontiersin.org However, PETase generally shows higher efficiency in hydrolyzing PET compared to these other enzymes. mdpi.com The discovery of PETase has spurred significant research into engineering more efficient and thermostable variants for industrial applications in plastic recycling. nih.gov

The enzymatic depolymerization of PET by PETase follows a mechanism typical of serine hydrolases. The reaction is understood to proceed via a two-step process involving a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site. researchgate.net

The proposed mechanism involves:

Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the ester bond in the PET polymer chain. This leads to the formation of a covalent acyl-enzyme intermediate and the release of a polymer chain fragment.

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, hydrolyzing it and releasing the product, primarily MHET. The enzyme is then regenerated for another catalytic cycle. nih.govacs.org

Enzymatic Hydrolysis of Poly(ethylene terephthalate) (PET)

Advanced Synthetic Methodologies in Organic Chemistry for Benzoate (B1203000) Esters

The synthesis of benzoate esters, including this compound, has evolved significantly with the advent of advanced organic chemistry methodologies. These methods offer improvements in efficiency, selectivity, and environmental impact over traditional esterification techniques. This section will delve into modern catalytic approaches and the principles of stereoselective synthesis as they apply to benzoate ester derivatives.

Catalytic Approaches in Ester Synthesis

The development of novel catalysts has been a cornerstone in the advancement of benzoate ester synthesis. These catalysts not only accelerate the rate of reaction but also allow for milder reaction conditions and improved yields. Research has explored a variety of catalytic systems, ranging from solid acids to organometallic complexes.

One prominent area of research is the use of solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous acid catalysts like sulfuric acid. For instance, a study on the synthesis of methyl benzoates utilized a Zr/Ti solid acid catalyst. This heterogeneous catalyst demonstrated high activity in the esterification of various benzoic acids with methanol. The solid nature of the catalyst simplifies its separation from the reaction mixture, allowing for its recovery and reuse in multiple reaction cycles.

Another innovative approach involves the use of metallic benzoates as catalysts. Layered barium, calcium, and strontium benzoates have been investigated for their catalytic potential in the methyl esterification of benzoic acid. These catalysts were found to be effective, yielding ester conversions of 65% to 70% under optimized conditions. A significant advantage of these metallic benzoates is their demonstrated recyclability, maintaining their catalytic activity over several consecutive reaction cycles.

Organometallic catalysts have also shown considerable promise in the synthesis of benzoate esters. For example, zirconocene triflate has been identified as an effective catalyst for the esterification of benzoic acid with benzyl alcohol to form benzyl benzoate. The optimization of reaction conditions, including the choice of solvent and the ratio of reactants, was found to be crucial for achieving high yields. Toluene was identified as a suitable solvent, and using a twofold excess of the alcohol relative to the acid significantly improved the yield of the desired ester.

The following table summarizes the performance of various catalytic systems in the synthesis of benzoate esters, highlighting the diversity of modern catalytic approaches.

CatalystReactantsProductSolventKey Findings
Zr/Ti Solid AcidBenzoic Acid, MethanolMethyl BenzoateNot specifiedHigh catalytic activity, reusable catalyst.
Layered Barium BenzoateBenzoic Acid, MethanolMethyl BenzoateNot specified65-70% conversion, catalyst recyclable for multiple cycles.
Layered Calcium BenzoateBenzoic Acid, MethanolMethyl BenzoateNot specified65-70% conversion, catalyst recyclable.
Layered Strontium BenzoateBenzoic Acid, MethanolMethyl BenzoateNot specified65-70% conversion, catalyst recyclable.
Zirconocene TriflateBenzoic Acid, Benzyl AlcoholBenzyl BenzoateToluene74% yield under optimized conditions.

Stereoselective Synthesis Relevant to Benzoate Ester Derivatives

While this compound is an achiral molecule, the principles of stereoselective synthesis are highly relevant to the preparation of chiral derivatives of benzoate esters, which are important in various fields, including pharmaceuticals and materials science. Stereoselective synthesis aims to control the formation of stereoisomers, producing a single or a predominant stereoisomer. This is crucial as different stereoisomers of a chiral molecule can exhibit distinct biological activities.

One powerful technique for obtaining enantiomerically pure compounds is enzymatic kinetic resolution . This method utilizes enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. youtube.com For example, a racemic alcohol can be subjected to enzymatic acylation, where the enzyme selectively acylates one enantiomer to form a benzoate ester, while the other enantiomer remains as an alcohol. rsc.org These two compounds, the ester and the unreacted alcohol, can then be separated, providing access to both enantiomers in high enantiomeric purity. The efficiency of enzymatic kinetic resolution is often high, with lipases being particularly effective for this purpose. youtube.com

Another fundamental strategy in stereoselective synthesis is the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product. For instance, a prochiral substrate could be attached to a chiral auxiliary derived from a natural product like an amino acid. Subsequent reactions, such as alkylation or aldol reactions, would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, cleavage of the auxiliary would afford the desired chiral molecule. This approach has been widely applied in the synthesis of complex, enantiomerically pure molecules. wikipedia.org

The table below outlines key strategies in stereoselective synthesis that are relevant to the preparation of chiral derivatives of benzoate esters.

Synthetic StrategyDescriptionApplication to Benzoate Ester Derivatives
Enzymatic Kinetic Resolution Use of an enzyme to selectively react with one enantiomer of a racemic mixture. youtube.comA racemic alcohol can be resolved through selective enzymatic esterification with a benzoic acid derivative, yielding an enantiomerically enriched benzoate ester and the unreacted alcohol enantiomer.
Chiral Auxiliaries A chiral molecule temporarily attached to a substrate to control the stereochemistry of a reaction. wikipedia.orgA prochiral molecule containing a hydroxyl or carboxylic acid group can be attached to a chiral auxiliary. Subsequent esterification with a benzoic acid derivative or reaction to form a benzoate ester would proceed with high stereocontrol, leading to a chiral benzoate ester derivative after removal of the auxiliary.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other.A prochiral olefin could undergo an asymmetric dihydroxylation, followed by esterification with a benzoic acid derivative to yield a chiral diol monobenzoate.

Mechanistic Investigations of 4 2 Hydroxyethoxy Carbonyl Benzoate Reactions

Hydrolysis Reaction Mechanisms

The cleavage of the ester bond in 4-[(2-Hydroxyethoxy)carbonyl]benzoate can be achieved through chemical hydrolysis, a process that can be catalyzed by either acids or bases. These reactions are fundamental in organic chemistry and provide a non-enzymatic pathway for the breakdown of this compound into terephthalic acid and ethylene (B1197577) glycol.

Acid-Catalyzed Hydrolysis of Esters

The acid-catalyzed hydrolysis of esters, such as this compound, is a reversible process that is mechanistically the reverse of Fischer esterification. chemistrysteps.comwikipedia.org The reaction requires the presence of an acid catalyst, typically a strong mineral acid like hydrochloric acid or sulfuric acid, and an excess of water to drive the equilibrium towards the products. wikipedia.orglibretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comucalgary.ca

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. This proton transfer is a crucial step that converts the -OR group into a better leaving group (-ROH). chemguide.co.uk

Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (ethylene glycol in this case). youtube.com

Deprotonation: Finally, a water molecule removes a proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the carboxylic acid (terephthalic acid). libretexts.org

This entire process is in equilibrium, and to achieve a high yield of the hydrolysis products, a large excess of water is typically used to shift the equilibrium to the right. libretexts.org

Base-Catalyzed Hydrolysis of Esters

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgmasterorganicchemistry.com Unlike acid catalysis, the base (e.g., hydroxide ion, OH⁻) acts as a reagent rather than a catalyst and is consumed in stoichiometric amounts. wikipedia.org

The mechanism for the base-catalyzed hydrolysis of this compound involves the following steps:

Nucleophilic Attack by Hydroxide: The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This addition results in the formation of a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com

Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This leads to the expulsion of the alkoxide leaving group (the ethoxide portion of the ester). masterorganicchemistry.comjk-sci.com

To obtain the free carboxylic acid, a final acidification step is required to protonate the carboxylate salt. masterorganicchemistry.com

Enzymatic Transformations of this compound

In the biological realm, the hydrolysis of this compound is efficiently catalyzed by specific enzymes. The bacterium Ideonella sakaiensis has been identified as capable of utilizing PET as a carbon source, thanks to a two-enzyme system. google.com The second of these enzymes, Mono(2-hydroxyethyl) Terephthalate (B1205515) Hydrolase (MHETase), is responsible for the final step in the degradation of PET to its constituent monomers. nih.gov

Hydrolysis by Mono(2-hydroxyethyl) Terephthalate Hydrolase (MHETase)

MHETase is a hydrolase that specifically catalyzes the cleavage of the ester bond in mono(2-hydroxyethyl) terephthalate (MHET), another name for this compound, to produce terephthalic acid and ethylene glycol. nih.gov

MHETase exhibits high specificity and efficiency in hydrolyzing MHET. The enzyme follows Michaelis-Menten kinetics, and its activity can be assayed using chromogenic substrates like mono-p-nitrophenyl-terephthalate (MpNPT). ucoz.com

Kinetic ParameterValueConditions
Kₘ for MHET7.3 µMpH 7, 30°C
kcat for MHET31 s⁻¹pH 7, 30°C

This table presents the kinetic parameters of MHETase for its natural substrate, mono(2-hydroxyethyl) terephthalate (MHET). Data sourced from UniProt.

The enzyme's activity is influenced by factors such as pH and temperature, with optimal activity generally observed around neutral pH. ucoz.com

The three-dimensional structure of MHETase reveals a classic α/β-hydrolase fold, which is common for enzymes that catalyze the hydrolysis of ester bonds. The enzyme is composed of two main domains: a hydrolase domain and a lid domain. The active site is located within the hydrolase domain and contains a catalytic triad of serine (Ser225), histidine (His528), and aspartate (Asp492).

The substrate, this compound, binds in a specific pocket within the active site. The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions. The terephthalate moiety of the substrate is recognized by specific residues, and the 2-hydroxyethyl group is positioned for cleavage. The lid domain plays a crucial role in substrate recognition and binding, contributing to the high specificity of the enzyme. Structural studies have shown that the binding of the substrate induces a conformational change in the enzyme, an "induced-fit" mechanism that properly orients the substrate for catalysis.

Engineering of MHETase for Enhanced Activity and Stability

Mono(2-hydroxyethyl) terephthalate hydrolase (MHETase) is a key enzyme in the biological breakdown of polyethylene (B3416737) terephthalate (PET), specifically hydrolyzing mono(2-hydroxyethyl) terephthalate (MHET), also known as this compound, into terephthalic acid (TPA) and ethylene glycol (EG). mdpi.com Given its critical role, significant research has focused on engineering the enzyme to improve its catalytic efficiency and stability for industrial recycling applications.

Structural analysis of MHETase reveals a core domain similar to PETase, but it is distinguished by a "lid" domain that covers the active site. pnas.org This lid is crucial for its hydrolytic activity; engineering efforts that removed this lid resulted in a 1,000-fold decrease in the catalytic rate (kcat) for MHET hydrolysis, demonstrating its importance for substrate binding or positioning. pnas.org

Protein engineering strategies have successfully identified specific mutations that enhance MHETase's capabilities. For instance, one study developed a variant, MHETaseR411K/S416A/F424I, which exhibited enhanced degradation activity against PET film, suggesting an improved exo-PETase function in addition to its primary role. acs.org

Another significant avenue for enhancing stability involves the development of whole-cell biocatalysts. By displaying MHETase on the surface of yeast such as Saccharomyces cerevisiae, researchers have created systems that are robust and reusable. biorxiv.org These whole-cell catalysts maintain their activity over extended periods, showing stability for at least 12 days and resistance to alkaline pH and temperature changes, which is a notable advantage over the purified enzyme. biorxiv.org This approach not only improves stability but also simplifies the purification process, making it a more economically viable option for large-scale plastic recycling. biorxiv.org

Table 1: Examples of Engineered MHETase Systems and Their Enhancements

Engineering Strategy Modification Key Improvement(s) Reference
Site-Directed Mutagenesis R411K/S416A/F424I Variant Enhanced degradation activity against PET film acs.org
Domain Engineering Removal of the "lid" domain 1,000-fold decrease in kcat, confirming the lid's crucial role for activity pnas.org
Whole-Cell Biocatalyst Surface display on S. cerevisiae Increased stability to pH and temperature; active for at least 12 days biorxiv.org

Synergistic Enzymatic Depolymerization Systems (e.g., PETase and MHETase)

The complete enzymatic depolymerization of PET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG), requires the concerted action of two distinct enzymes: PETase and MHETase. pnas.orgnih.gov PETase first acts on the surface of the PET polymer, breaking it down into soluble intermediates, primarily mono(2-hydroxyethyl) terephthalate (MHET), along with some bis(2-hydroxyethyl) terephthalate (BHET). researchgate.net MHETase then specifically hydrolyzes MHET into TPA and EG. pnas.org

This two-enzyme system demonstrates a powerful synergy. pnas.org The accumulation of MHET, the product of PETase activity, has been shown to inhibit the enzyme's function. nih.govresearchgate.net By efficiently converting MHET into TPA and EG, MHETase relieves this product inhibition, allowing PETase to continue degrading the polymer effectively. researchgate.net This synergistic relationship is crucial for achieving a high degree of PET depolymerization. pnas.org

To harness this synergy, researchers have developed advanced enzymatic systems:

Enzyme Cocktails: Mixtures of the two free enzymes have shown significantly higher product release from amorphous PET film compared to either enzyme acting alone. pnas.org

Chimeric Enzymes: A more advanced approach involves creating fusion proteins by covalently linking the C-terminus of MHETase to the N-terminus of PETase. pnas.orgeurekalert.org These chimeric enzymes have demonstrated improved rates of both PET degradation and MHET hydrolysis compared to equimolar mixtures of the free enzymes. pnas.org

Whole-Cell Systems: Co-immobilizing both PETase and MHETase on the surface of a microorganism like Saccharomyces cerevisiae represents another effective strategy. nih.gov Using a protein scaffold, these enzymes can be assembled in close proximity, which facilitates substrate channeling and leads to the complete depolymerization of PET into TPA and EG with no accumulation of the MHET intermediate. nih.govsciety.org

Table 2: Comparison of PET Depolymerization Systems

System Type Description Advantage(s) Reference
Free Enzyme Mixture A simple cocktail of PETase and MHETase. Demonstrates clear synergy over single-enzyme systems. pnas.org
Chimeric Enzyme MHETase and PETase are covalently linked into a single polypeptide chain. Enhanced PET and MHET turnover relative to free enzymes. pnas.orgresearchgate.neteurekalert.org
Whole-Cell Biocatalyst PETase and MHETase are co-displayed on a yeast cell surface. Allows for complete depolymerization with no intermediate accumulation; high stability and reusability. nih.govsciety.org

Other Chemical Reactivity Studies of the Benzoate (B1203000) Ester Moiety

Beyond enzymatic reactions, the chemical structure of this compound contains two primary reactive sites: the terminal hydroxyl group of the hydroxyethoxy chain and the aromatic benzene ring.

Reactions at the Hydroxyethoxy Group

The hydroxyethoxy group possesses a terminal primary alcohol, which is amenable to a range of common organic transformations. These reactions allow for the selective modification of this part of the molecule.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) under acidic or basic conditions to form a second ester linkage. For example, reaction with acetic anhydride would yield 4-[(2-acetoxyethoxy)carbonyl]benzoate.

Oxidation: The primary alcohol can be oxidized. The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC), would convert the alcohol to an aldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid, would lead to the formation of a carboxylic acid.

Etherification: In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide, which can then react with an alkyl halide in a Williamson ether synthesis to produce an ether.

Transesterification: The entire hydroxyethoxy ester group can be exchanged by reacting the compound with a different alcohol, typically in the presence of an acid or base catalyst. libretexts.org

Aromatic Ring Functionalization

The benzoate ester moiety significantly influences the reactivity of the aromatic ring. The ester group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta positions (C3 and C5) relative to the ester linkage.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions can be performed, though they may require harsher conditions than for activated rings.

Nitration: Reaction with a mixture of concentrated nitric and sulfuric acids introduces a nitro (-NO2) group at a meta position.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination), halogens will add to a meta position.

Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) results in the introduction of a sulfonic acid (-SO3H) group at a meta position.

Radical Reactions: Studies on benzoic acid and benzoate have shown they can react with hydroxyl radicals. researchgate.net These reactions typically involve the addition of the radical to the aromatic ring, which can lead to the formation of various hydroxylated derivatives. researchgate.net

Limitations: Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings such as benzoate esters.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-[(2-Hydroxyethoxy)carbonyl]benzoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectra recorded in deuterated dimethyl sulfoxide (DMSO-d₆), the aromatic protons on the benzene ring typically appear as two distinct doublets, confirming the para-substitution pattern. The protons of the ethylene (B1197577) glycol moiety give rise to two triplets, corresponding to the methylene group adjacent to the ester oxygen and the methylene group bearing the hydroxyl group. The hydroxyl proton itself appears as a distinct signal.

Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, correlate the proton signals with their directly attached carbon-13 nuclei. This allows for unambiguous assignment of the carbon signals, including the two distinct carbonyl carbons (one for the carboxylic acid and one for the ester), the four unique aromatic carbons, and the two aliphatic carbons of the hydroxyethoxy group.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -COOH)~8.1~130
Aromatic CH (ortho to -COOR)~8.0~129
Carboxylic Acid Carbon (-C OOH)-~167
Ester Carbonyl Carbon (-C OOR)-~165
Aromatic C (ipso to -COOH)-~134
Aromatic C (ipso to -COOR)-~133
Methylene (-O-C H₂-)~4.4~67
Methylene (-C H₂-OH)~3.7~59
Hydroxyl (-OH)~4.9-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within this compound by probing their characteristic vibrational modes.

The IR spectrum is dominated by features characteristic of its constituent groups. A very broad absorption band is typically observed in the 3500-2400 cm⁻¹ region, which is indicative of the O-H stretching vibration of the carboxylic acid group, extensively broadened due to strong hydrogen bonding. The O-H stretch of the primary alcohol appears as a sharper band around 3600–3200 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, showing two distinct peaks: one for the ester carbonyl around 1712-1730 cm⁻¹ and another for the carboxylic acid carbonyl at a slightly lower wavenumber, typically around 1680-1700 cm⁻¹. The C-O stretching vibrations of the ester and alcohol groups appear in the 1300-1000 cm⁻¹ fingerprint region.

Raman spectroscopy provides complementary information. The symmetric stretching of the aromatic ring is a strong feature, typically observed near 1615 cm⁻¹. The C=O stretching vibrations are also visible, though often weaker than in the IR spectrum.

Table 2: Key Vibrational Bands for this compound

Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Functional Group
O-H Stretch (Carboxylic Acid)3500–2400 (very broad)WeakCarboxylic Acid
O-H Stretch (Alcohol)3600–3200 (broad)WeakAlcohol
C-H Stretch (Aromatic)3100–3000StrongBenzene Ring
C-H Stretch (Aliphatic)3000–2850StrongEthylene Group
C=O Stretch (Ester)~1712~1730Ester
C=O Stretch (Carboxylic Acid)~1680MediumCarboxylic Acid
C=C Stretch (Aromatic)~1615, ~1500StrongBenzene Ring
C-O Stretch1300–1000MediumEster, Alcohol

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is essential for confirming the molecular weight and formula of this compound and for studying its fragmentation pathways, which aids in structural confirmation. The compound has a molecular formula of C₁₀H₁₀O₅ and a monoisotopic mass of approximately 210.0528 Da.

In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) can be measured with high accuracy, allowing for the unambiguous determination of its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. Key fragmentation pathways would include:

Loss of ethylene glycol: Cleavage of the ester bond leading to the loss of a neutral C₂H₄O molecule, resulting in a terephthalic acid fragment.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Cleavage of the ethoxy side chain: Fragmentation within the hydroxyethoxy group.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₀H₁₀O₅
Average Molecular Weight210.18 g/mol
Monoisotopic Mass210.05282 Da
Predicted [M+H]⁺211.06011 m/z
Predicted [M-H]⁻209.04555 m/z
Predicted [M+Na]⁺233.04205 m/z

UV-Vis Spectroscopy and Photophysical Properties of Derivatives

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to characterize its chromophores. The primary chromophore in this compound is the substituted benzene ring.

The compound exhibits strong UV absorption due to the π → π* transitions within the aromatic system, which is conjugated with the two carbonyl groups. In chromatographic analyses, the UV absorption maximum (λₘₐₓ) for this compound and its close derivatives is frequently observed at approximately 243 nm. The exact position and intensity of this absorption band can be influenced by the solvent polarity.

The photophysical properties, such as fluorescence, are generally not prominent for this molecule itself but can be engineered in its derivatives by introducing other functional groups that create extended conjugated systems or specific donor-acceptor characteristics.

X-ray Crystallography and Solid-State Structural Analysis

The structure of MHET in the solid state is expected to be dominated by extensive intermolecular hydrogen bonding. Two key interactions would dictate the crystal packing:

Carboxylic Acid Dimers: The carboxylic acid groups are highly likely to form strong O-H···O=C hydrogen bonds with neighboring molecules, creating classic centrosymmetric dimer motifs.

Alcohol Hydrogen Bonding: The primary alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, forming chains or sheets by linking to the carboxylic acid oxygen, the ester carbonyl oxygen, or the hydroxyl group of another molecule.

These strong, directional interactions would lead to a highly ordered, three-dimensional network, resulting in a crystalline solid with a relatively high melting point. The conformation of the hydroxyethoxycarbonyl side chain, particularly the torsion angles around the C-C and C-O bonds, would be optimized to maximize these favorable hydrogen bonding interactions within the crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Approaches (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable for studying the structure, reactivity, and spectroscopic characteristics of compounds like 4-[(2-Hydroxyethoxy)carbonyl]benzoate.

DFT calculations can be employed to determine the optimized molecular geometry and various electronic properties that govern the reactivity of this compound. Key reactivity descriptors that can be derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Studies on similar aromatic esters, such as methyl salicylate, have utilized DFT to analyze their electronic structure plos.org. For this compound, the presence of the benzene ring, the ester group, and the hydroxyl group will influence the electron distribution. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack researchgate.net. For instance, in polyethylene (B3416737) terephthalate (B1205515) (PET), of which MHET is a monomer, the oxygen atoms are negatively charged and can engage in strong interactions with other molecules plos.org.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from the HOMO and LUMO energies. These include:

DescriptorFormulaDescription
Chemical Potential (µ) µ = (EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from an equilibrium system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Represents the resistance to change in the electron distribution or charge transfer.
Electrophilicity Index (ω) ω = µ2 / 2ηQuantifies the ability of a molecule to accept electrons.

This table is generated based on general principles of conceptual DFT and is intended to be illustrative for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules mdpi.comfaccts.de. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectra. For aromatic esters, the UV-Vis absorption bands are typically due to π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group of the ester researchgate.net.

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region, characteristic of the substituted benzene ring. The position and intensity of these bands would be influenced by the ester and hydroxyethoxy substituents. Studies on other benzoate (B1203000) derivatives have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra researchgate.netresearchgate.net.

Molecular Dynamics Simulations and Conformational Analysis

The 2-hydroxyethoxy side chain of this compound introduces conformational flexibility to the molecule. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing valuable insights into its conformational landscape nih.gov.

MD simulations can be used to explore the different conformations that this compound can adopt in various environments, such as in a vacuum or in a solvent. The simulations would reveal the preferred dihedral angles of the flexible side chain and the interactions that stabilize these conformations mdpi.com. For example, intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen could be a significant factor in determining the molecule's preferred shape. Studies on ethylene (B1197577) glycol, a component of the side chain, have shown a predominance of gauche conformations due to intramolecular hydrogen bonding nih.govchemrxiv.orgresearchgate.net.

The conformational flexibility of this compound is crucial for its interaction with other molecules, particularly with the active site of enzymes like MHETase. Understanding its conformational preferences is a key step in elucidating its biological activity.

Molecular Docking and Protein-Ligand Interactions (e.g., MHETase-MHET)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study the interaction between a ligand, such as this compound (MHET), and a protein receptor, like the enzyme MHETase nih.govnih.gov.

Numerous computational studies have focused on the docking of MHET into the active site of MHETase to understand the molecular basis of its degradation. These studies have identified the key amino acid residues in the MHETase active site that are involved in substrate binding. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions.

Crystal structures of MHETase in complex with a non-hydrolyzable MHET analog have provided experimental validation for the computational docking models nih.gov. These studies reveal that the active site of MHETase is well-suited to accommodate the MHET molecule, with specific residues interacting with both the terephthalate moiety and the hydroxyethyl group nih.gov.

The following table summarizes some of the key interactions observed in molecular docking and structural studies of the MHETase-MHET complex:

Interacting Residue in MHETaseType of Interaction with MHET
Catalytic Triad (Ser, His, Asp)Covalent catalysis and hydrogen bonding
F495Hydrophobic interactions with the phenyl ring
Lid Domain ResiduesConfer substrate specificity

This table is a generalized representation based on available literature on MHETase-ligand interactions.

Reaction Mechanism Elucidation through Computational Modeling (e.g., Hydrolysis Pathways)

Computational modeling, particularly using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, has been instrumental in elucidating the reaction mechanism of the hydrolysis of this compound by the enzyme MHETase researchgate.netnih.govnih.gov. QM/MM simulations allow for a detailed investigation of the chemical reaction steps within the complex environment of the enzyme's active site.

The hydrolysis of MHET by MHETase is believed to follow a two-step mechanism typical of serine hydrolases:

Acylation: The catalytic serine residue of the enzyme attacks the carbonyl carbon of the ester bond in MHET, forming a tetrahedral intermediate. This intermediate then collapses, releasing ethylene glycol and forming an acyl-enzyme intermediate.

Deacylation: A water molecule, activated by a catalytic histidine residue, attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate then breaks down, releasing terephthalic acid and regenerating the free enzyme.

QM/MM studies have calculated the free energy barriers for each step of this reaction, identifying the rate-limiting step nih.govacs.org. These simulations have provided a detailed, atomistic picture of the bond-breaking and bond-forming events during catalysis. For the alkaline hydrolysis of benzoate esters in the absence of an enzyme, computational studies have also been used to model the reaction pathway, which typically involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon nih.gov.

Predictive Modeling for Chemical Behavior and Interactions

Predictive modeling, such as the development of Quantitative Structure-Activity Relationship (QSAR) models, can be used to correlate the chemical structure of a molecule with its chemical behavior or biological activity. For this compound and related esters, QSAR models can be developed to predict properties like their rate of hydrolysis.

QSAR models for the alkaline hydrolysis of carboxylic acid esters have been developed using a variety of molecular descriptors tandfonline.comnih.govacs.orgresearchgate.net. These descriptors can be calculated from the molecule's structure and can include electronic, steric, and hydrophobic parameters. By building a statistical model based on a training set of esters with known hydrolysis rates, the hydrolysis rate of new esters, such as derivatives of this compound, can be predicted.

The performance of these QSAR models is typically evaluated using statistical metrics such as the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for a test set.

QSAR Model ParameterDescription
Molecular Descriptors Numerical representations of the chemical structure (e.g., electronic, steric, topological).
Statistical Method Method used to build the model (e.g., Multiple Linear Regression, Partial Least Squares).
Training Set A set of molecules with known activity used to develop the model.
Test Set An independent set of molecules used to validate the predictive power of the model.

This table outlines the general components of a QSAR model applicable to predicting the chemical behavior of esters.

Applications in Materials Science and Environmental Biotechnology

Role in Polymer Degradation and Recycling Technologies

As global plastic waste accumulates, scientific focus has intensified on developing sustainable methods for polymer degradation and recycling. In this context, 4-[(2-Hydroxyethoxy)carbonyl]benzoate is a key intermediate product in both biological and chemical recycling pathways for PET.

A groundbreaking development in combating plastic pollution is the discovery of microorganisms capable of breaking down PET. The bacterium Ideonella sakaiensis, for instance, utilizes a two-enzyme system to depolymerize PET and use it as a primary source of carbon and energy. upliftproject.eufrontiersin.org

In this biological process, the first enzyme, PETase, acts on the surface of the PET plastic, hydrolyzing the polymer's ester bonds. wikipedia.orgwikipedia.org This initial breakdown yields a mixture of products, primarily this compound (MHET), along with smaller amounts of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) and the basic monomer, terephthalic acid (TPA). mdpi.comresearchgate.netresearchgate.net

The second enzyme, MHETase, then specifically targets and hydrolyzes this compound. embopress.orgyasin-alsys.org This step is crucial as it completes the degradation process, breaking MHET down into its two environmentally benign constituents: terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). upliftproject.eumdpi.com These monomers can then be fully assimilated by the microorganism or recovered and purified to synthesize new, virgin-quality PET, creating a closed-loop recycling system. wikipedia.orgembopress.org

Current research in this field is focused on enhancing the efficiency and thermal stability of these enzymes through protein engineering to make the process viable for industrial-scale applications. yasin-alsys.org

Table 1: Key Enzymes in the Bioremediation of PET

EnzymeEC NumberSubstratePrimary Product(s)Role in Bioremediation
PETase 3.1.1.101Polyethylene (B3416737) Terephthalate (PET)This compound (MHET)Initiates the depolymerization of the PET polymer chain. wikipedia.orgresearchgate.net
MHETase 3.1.1.102This compound (MHET)Terephthalic Acid (TPA) & Ethylene Glycol (EG)Completes the degradation to monomers for recycling. frontiersin.orgembopress.org

Beyond enzymatic methods, chemical recycling offers a robust pathway for converting PET waste back into valuable chemical feedstocks. Glycolysis is a prominent chemical recycling method where PET is depolymerized by reacting it with ethylene glycol at elevated temperatures, often in the presence of a catalyst. mdpi.comsurrey.ac.ukmdpi.com

In this transesterification reaction, the long polymer chains of PET are broken down into smaller molecules. The primary product of PET glycolysis is bis(2-hydroxyethyl) terephthalate (BHET), but this compound (MHET) is a key intermediate formed during the process alongside various oligomers. nih.govresearchgate.net The goal is to efficiently convert PET into these monomers, which can then be purified and repolymerized. nih.govacs.org

Research efforts are aimed at developing highly efficient and reusable heterogeneous catalysts, such as niobia-based materials and metal oxides, to drive the reaction under milder conditions and improve the economic viability of chemical recycling. mdpi.comnih.gov Successful glycolysis can achieve high PET conversion rates, with yields of the monomer BHET reaching over 85%. nih.govacs.org

Table 2: Comparison of PET Recycling Technologies Involving this compound

TechnologyProcess DescriptionRole of this compoundKey Products for Recovery
Enzymatic Bioremediation Use of microbial enzymes (e.g., PETase, MHETase) to break down PET at mild conditions.Central intermediate product that is subsequently hydrolyzed by MHETase. mdpi.comembopress.orgTerephthalic Acid (TPA), Ethylene Glycol (EG)
Chemical Recycling (Glycolysis) Depolymerization of PET with ethylene glycol at high temperatures using catalysts.An intermediate formed during the breakdown of PET into BHET and oligomers. nih.govBis(2-hydroxyethyl) terephthalate (BHET)

Use as Monomeric Building Blocks in Polymer Synthesis

The monomers and intermediates recovered from PET degradation, including this compound and its close chemical relatives, are valuable building blocks for synthesizing new polymers with advanced properties.

4-[(2-Hydroxyethoxy)carbonyl]benzoic acid, the acid form of the title compound, serves as a co-monomer in the synthesis of specialized copolyesters. Through condensation polymerization with monomers like 4-hydroxybenzoic acid, it can be used to create materials such as poly(4-hydroxy benzoic acid-co-ethylene terephthalate). smolecule.com

By incorporating units derived from terephthalic acid and ethylene glycol, this co-polymerization modifies the polymer backbone, influencing its thermal and mechanical properties. Some of these resulting copolyesters exhibit the unique properties of liquid crystal polymers (LCPs), which possess a high degree of molecular order in the molten state, leading to materials with exceptional strength, stiffness, and thermal stability. nih.gov The synthesis of these copolyesters often involves melt polycondensation at high temperatures, using catalysts to drive the reaction. nih.gov

The intermediates derived from PET glycolysis, including oligomers with structures related to this compound, can be chemically modified to create novel polymer architectures. This "upcycling" approach transforms plastic waste into materials with higher value and different functionalities than the original PET. nycu.edu.tw

For example, PET can be depolymerized via glycolysis to yield low molecular weight oligomers that have reactive hydroxyl end-groups. These oligomers can then undergo further chemical reactions. In one innovative approach, these glycolyzed PET intermediates are reacted with sustainably sourced molecules to introduce new functional units. This allows for the creation of new types of polymers, such as thermoplastic polyester (B1180765) elastomers (TPEEs), which combine the properties of thermoplastics and elastomers, offering flexibility and durability for applications like advanced textiles. nycu.edu.tw

Intermediates in Specialized Chemical Synthesis (excluding pharmaceuticals)

The chemical intermediates obtained from PET recycling, such as MHET and BHET, are versatile platforms for synthesizing a range of specialized, non-polymeric chemicals. This route provides an alternative to repolymerization, converting plastic waste into other high-value products. ewadirect.commdpi.com

For instance, BHET, the primary product of PET glycolysis, can be chemically converted into precursors for other materials. Through a series of reactions, BHET can be transformed into building blocks for synthesizing hydrophobic disperse dyes used in the textile industry. google.com Another application involves using these intermediates as a starting point for producing fine chemicals or components for new types of polymers, such as glycosylated derivatives for synthesis. google.com This highlights the potential of PET waste as a resource for the broader chemical industry, moving beyond simple bottle-to-bottle recycling. ewadirect.com

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research landscape of polymeric materials derived from compounds like 4-[(2-Hydroxyethoxy)carbonyl]benzoate. mdpi.com These computational tools offer the potential to accelerate the design and discovery of new polymers with tailored properties, moving beyond traditional trial-and-error methodologies.

A significant application of AI in this field is the identification of more sustainable alternatives to conventional polymers. research-archive.org By training models on large datasets of polymer properties, researchers can predict key features like glass transition temperature, density, and melting temperature for novel polymers. research-archive.org This approach facilitates the discovery of new, more environmentally friendly polymers that may incorporate this compound or similar monomers.

Table 1: Application of AI/ML in Polymer Research

AI/ML Technique Application Area Predicted Properties Reference
Artificial Neural Networks (ANN) Material Design & Property Prediction Breaking strength, elongation at break, CV of breaking strength researchgate.nettandfonline.com
Fuzzy Logic (FL) Property Forecasting Breaking strength and elongation of fabrics bohrium.com
Genetic Algorithms (GA) Optimization of ANN models Improved prediction of warp-related fabric properties bohrium.com

Novel Catalytic Systems for Synthesis and Transformation

The synthesis of esters, including this compound, is a cornerstone of organic chemistry. Current research is heavily focused on the development of novel catalytic systems that are more efficient, selective, and environmentally benign than traditional catalysts.

One promising area is the use of bimetallic oxide clusters as catalysts. For example, newly developed rhodium and ruthenium bimetallic oxide clusters have shown high efficiency in cross-dehydrogenative coupling (CDC) reactions to produce aryl esters. labmanager.com A key advantage of this system is the use of molecular oxygen as the sole oxidant, with water being the only byproduct, which significantly enhances the sustainability of the process. labmanager.com

Biocatalysis, utilizing enzymes like lipases, is another rapidly advancing frontier. researchgate.net Enzymatic esterification offers several advantages over chemical methods, including milder operating conditions, high selectivity (regioselectivity and enantioselectivity), and reduced formation of by-products. researchgate.net This "green chemistry" approach is particularly appealing for the synthesis of specialty esters used in various industries. The use of enzymes can lead to products with a "natural" label, increasing their market appeal. researchgate.net

Table 2: Comparison of Catalytic Systems for Ester Synthesis

Catalyst Type Description Advantages Disadvantages
Traditional Acid/Base Homogeneous catalysts like sulfuric acid or sodium hydroxide. Low cost, readily available. Often require harsh conditions, produce significant waste, and can have low selectivity.
Bimetallic Oxide Clusters Heterogeneous catalysts containing two different noble metals (e.g., RhRu). labmanager.com High efficiency, use of O2 as a green oxidant, high atom economy. labmanager.com Higher initial cost of noble metals.

Advanced Characterization Techniques for Complex Systems

A deep understanding of the structure-property relationships of this compound and its derivatives requires the use of advanced characterization techniques. Modern analytical methods provide detailed insights into the molecular structure, purity, and thermal behavior of these compounds.

Spectroscopic techniques are fundamental for structural elucidation. Nuclear Magnetic Resonance (NMR) , including ¹H and ¹³C NMR, is used to determine the precise arrangement of atoms within the molecule. researchgate.netchemmethod.comFourier-Transform Infrared Spectroscopy (FT-IR) provides information about the functional groups present, while UV-Visible Spectroscopy (UV-Vis) can be used to study the electronic properties of the compound. chemmethod.com For accurate mass determination, Mass Spectrometry (MS) , particularly high-resolution techniques like Quadrupole Time-of-Flight (QTOF), is employed. researchgate.net

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for evaluating the thermal stability of materials, which is particularly important for polymers derived from this compound. chemmethod.com These methods measure changes in mass as a function of temperature, providing information on decomposition temperatures and thermal stability.

For more complex systems, such as liquid crystals or polymers, Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are used to investigate phase transitions and mesomorphic properties. researchgate.net

Sustainable and Green Chemistry Approaches in Research on this compound

The principles of green chemistry are increasingly being integrated into the research and production of chemicals, including this compound. carlroth.com The goal is to develop processes that are more environmentally friendly by reducing waste, using safer chemicals, and improving energy efficiency. carlroth.comjove.com

A major focus of green chemistry is the use of safer solvents. jove.com Traditional esterification reactions often employ hazardous chlorinated or amide solvents. jove.comnih.gov Research has shown that acetonitrile can be a greener and less hazardous alternative for reactions like the Steglich esterification, offering comparable rates and yields. jove.comnih.gov

Improving atom economy is another key principle of green chemistry. labmanager.com Catalytic reactions, such as the CDC reactions mentioned earlier, are inherently more atom-economical than stoichiometric reactions. labmanager.com Biocatalytic routes also align well with green chemistry principles due to their high selectivity and mild operating conditions, which reduce energy consumption and by-product formation. researchgate.net

Furthermore, the development of biotransformation pathways in engineered microorganisms presents a novel approach for the synthesis of benzoate (B1203000) derivatives. For example, engineered E. coli has been used to transform sodium benzoate into other valuable compounds, offering a more sustainable alternative to traditional chemical synthesis. nih.govnih.gov

Table 3: Green Chemistry Principles in Ester Synthesis

Green Chemistry Principle Application in Ester Synthesis
Prevention of Waste Utilizing high-yield reactions and catalytic processes to minimize by-products. jove.com
Safer Solvents and Auxiliaries Replacing hazardous solvents like DMF and chlorinated solvents with greener alternatives such as acetonitrile. jove.comnih.gov
Design for Energy Efficiency Employing reactions that can be conducted at ambient temperature and pressure, such as enzymatic esterifications. researchgate.net
Use of Renewable Feedstocks Utilizing bio-sourced alcohols and acids in the synthesis process. sophim.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2-Hydroxyethoxy)carbonyl]benzoate, and how can purification be optimized for high yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of benzoic acid derivatives with 2-hydroxyethanol. For example, a similar compound, ethyl 4-aminobenzoate, was synthesized via reaction with tetramethylthiuram disulfide followed by deamination and hydrazine hydrate treatment . Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires precise stoichiometric control and inert atmosphere conditions to minimize hydrolysis of the ester group.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the hydroxyethoxy group (e.g., δ ~4.3 ppm for -OCH2_2CH2_2OH) and ester carbonyl (~165-170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Infrared Spectroscopy (IR) : Peaks at ~1720 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (hydroxyl -OH) validate functional groups .

Advanced Research Questions

Q. How can experimental designs assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–37°C. Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hrs). Calculate half-life (t1/2_{1/2}) using first-order kinetics.
  • Structural Analysis : Post-hydrolysis, characterize byproducts (e.g., benzoic acid) via LC-MS or NMR. For example, hydrogen peroxide sensitivity studies of analogous esters used similar protocols to identify oxidation products .

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT-calculated 13^13C chemical shifts).
  • Crystallography : Resolve ambiguities in regiochemistry using single-crystal X-ray diffraction, as demonstrated for ethyl 4-isothiocyanatobenzoate derivatives .
  • Isotopic Labeling : Use 18^{18}O-labeled reagents to trace ester hydrolysis pathways and confirm reaction mechanisms .

Q. What methodologies evaluate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding affinity (KD_D) in real-time.
  • Enzyme Inhibition Assays : Test IC50_{50} values in vitro (e.g., cyclooxygenase inhibition for anti-inflammatory potential). Structurally related compounds, such as tetrazole derivatives, were screened for anticonvulsant activity using similar assays .
  • Molecular Docking : Use software like AutoDock to predict binding modes with active sites, validated by mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.